16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid
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Overview
Description
16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid: is a synthetic organic compound with the molecular formula C30H42O3 and a molecular weight of 450.663 g/mol . This compound features a long hexadecanoic acid chain attached to a phenyl ring, which is further substituted with a 4-methylbenzoyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methylbenzoyl chloride with a phenyl compound under Friedel-Crafts acylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Attachment of the Hexadecanoic Acid Chain: The benzoyl intermediate is then reacted with hexadecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl ring, forming carboxylic acids.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Cell Signaling: Investigated for its role in cell signaling mechanisms.
Medicine:
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Therapeutic Research: Studied for its anti-inflammatory and antimicrobial properties.
Industry:
Cosmetics: Used in formulations for skincare products.
Agriculture: Investigated for its potential use as a pesticide.
Mechanism of Action
The mechanism of action of 16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Palmitic Acid (Hexadecanoic Acid): Shares the hexadecanoic acid chain but lacks the benzoyl and phenyl groups.
Benzophenone: Contains the benzoyl group but lacks the long alkyl chain.
Uniqueness:
Structural Complexity: The combination of a long alkyl chain with a substituted benzoyl phenyl group makes it unique.
Versatility: Its structure allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
918500-16-0 |
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Molecular Formula |
C30H42O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
16-[4-(4-methylbenzoyl)phenyl]hexadecanoic acid |
InChI |
InChI=1S/C30H42O3/c1-25-17-21-27(22-18-25)30(33)28-23-19-26(20-24-28)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-29(31)32/h17-24H,2-16H2,1H3,(H,31,32) |
InChI Key |
FAUOWTXPBDTDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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